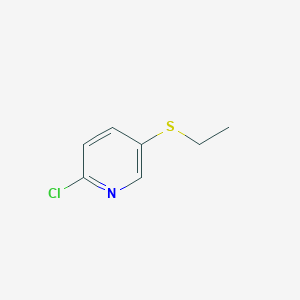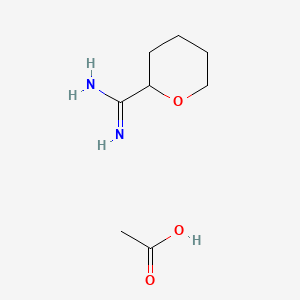
Acetic acid, oxane-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxane-2-carboximidamide can be achieved through several methods. One common approach involves the reaction of oxane-2-carboximidamide with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, oxane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acetic acid, oxane-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, oxane-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its antimicrobial activity, for example, is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Oxane-2-carboximidamide: A related compound with similar structural features but different functional groups.
Tetrahydrofuran: A cyclic ether with applications in organic synthesis.
Uniqueness
Acetic acid, oxane-2-carboximidamide is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
acetic acid;oxane-2-carboximidamide |
InChI |
InChI=1S/C6H12N2O.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h5H,1-4H2,(H3,7,8);1H3,(H,3,4) |
Clave InChI |
GXKRDHALFZLMDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCOC(C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
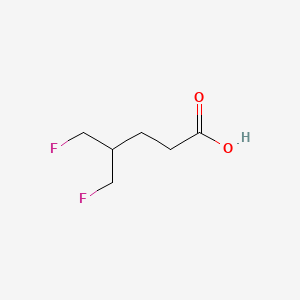
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
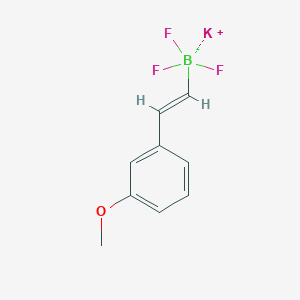
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
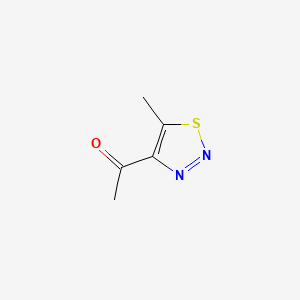
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
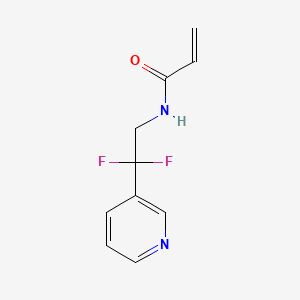
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
